REACTION_CXSMILES
|
[F:1][C:2]1[C:7]([F:8])=[CH:6][CH:5]=[CH:4][C:3]=1[OH:9].CI.C(=O)([O-])[O-].[K+].[K+].[CH3:18][C:19](C)=O>>[CH2:18]([O:9][C:3]1[CH:4]=[CH:5][CH:6]=[C:7]([F:8])[C:2]=1[F:1])[CH3:19] |f:2.3.4|
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Name
|
|
Quantity
|
2.04 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC=C1F)O
|
Name
|
|
Quantity
|
1.62 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
3.18 g
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Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
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Control Type
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UNSPECIFIED
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Setpoint
|
70 °C
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Type
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CUSTOM
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Details
|
stirred for 3 hours
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
FILTRATION
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Details
|
filtered
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Type
|
ADDITION
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Details
|
To the mixture was added ethyl acetate (40 mL)
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Type
|
WASH
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Details
|
The resulting mixture was washed with water (40 mL×2)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
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Type
|
FILTRATION
|
Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC1=C(C(=CC=C1)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.42 g | |
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |